molecular formula C10H9NO2 B6152633 5-methylindolizine-2-carboxylic acid CAS No. 160205-84-5

5-methylindolizine-2-carboxylic acid

Cat. No.: B6152633
CAS No.: 160205-84-5
M. Wt: 175.2
InChI Key:
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Description

5-Methylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxylic acid group at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with appropriate substituents. For example, the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts can be used to synthesize 2-aminoindolizines, which can then be further functionalized to obtain this compound . Another method involves the use of radical cyclization and cross-coupling reactions to construct the indolizine ring system .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. Radical-induced synthetic approaches are particularly advantageous due to their high atom- and step-economy .

Chemical Reactions Analysis

Types of Reactions: 5-Methylindolizine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Properties

CAS No.

160205-84-5

Molecular Formula

C10H9NO2

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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